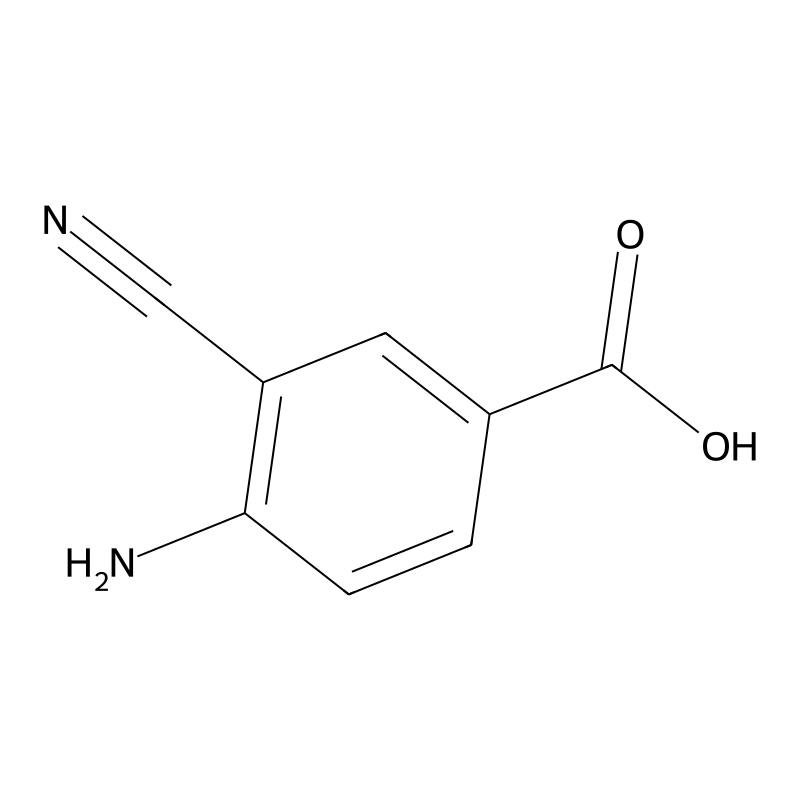4-Amino-3-cyanobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-Amino-3-cyanobenzoic acid is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature, often involving the nitration of 3-aminobenzoic acid followed by reduction and cyanation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
Potential Applications:
While the specific applications of 4-amino-3-cyanobenzoic acid are still being explored, its unique chemical structure suggests potential in various research areas:
- Pharmaceutical Research: The presence of both amino and cyano functional groups makes this molecule a potential candidate for drug discovery efforts. These groups can interact with biological targets, potentially leading to the development of new therapeutics []. However, further research is needed to determine its specific activity and potential drug-like properties.
- Material Science: The cyano group can participate in various chemical reactions, allowing for the functionalization of different materials. This opens avenues for exploring the use of 4-amino-3-cyanobenzoic acid in the development of novel materials with specific properties, such as polymers, sensors, or organic electronics [].
- Organic Synthesis: The combination of amino and cyano groups can be valuable in organic synthesis as they can participate in various reactions like condensation, coupling, and cyclization. This makes 4-amino-3-cyanobenzoic acid a potential building block for the synthesis of more complex molecules with diverse functionalities [].
4-Amino-3-cyanobenzoic acid is an organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It features an amino group (-NH₂) and a cyano group (-C≡N) attached to a benzoic acid structure. The compound is characterized by its aromatic ring, which contributes to its chemical stability and reactivity. The presence of both the amino and cyano functional groups enhances its potential for various
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound a weak acid.
- Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, which is particularly useful in synthesizing more complex organic molecules.
These reactions make 4-amino-3-cyanobenzoic acid a versatile intermediate in organic synthesis .
Research indicates that 4-amino-3-cyanobenzoic acid exhibits notable biological activities, including:
- Antibacterial Properties: Preliminary studies suggest that it may have inhibitory effects on certain bacterial strains.
- Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress in biological systems.
- Pharmacological Potential: Its structural characteristics allow for further exploration in drug development, particularly in targeting specific biological pathways .
The synthesis of 4-amino-3-cyanobenzoic acid can be achieved through several methods:
- Reduction of Nitro Compounds: Starting from 4-nitro-3-cyanobenzoic acid, reduction using hydrogenation techniques can yield the amino derivative.
- Cyanation Reactions: The introduction of the cyano group can be performed via nucleophilic substitution on suitable precursors.
- Direct Amination: Using amine sources under controlled conditions can lead to the formation of the amino group on the aromatic ring .
These methods highlight the compound's accessibility for synthetic chemists.
4-Amino-3-cyanobenzoic acid finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
- Dyes and Pigments: The compound can be used in dye manufacturing due to its chromophoric properties.
- Research: It is employed in biochemical assays and research studies focused on enzyme inhibition and metabolic pathways .
Several compounds share structural similarities with 4-amino-3-cyanobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 4-amino-3-cyanobenzoate | 159847-80-0 | 0.91 |
| Methyl 2-amino-4-cyanobenzoate | 159847-83-3 | 0.87 |
| 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 | 0.83 |
| Methyl 2-amino-5-cyanobenzoate | 159847-81-1 | 0.83 |
Uniqueness of 4-Amino-3-Cyanobenzoic Acid:
Unlike its analogs, which may possess variations in substituents or functional groups, 4-amino-3-cyanobenzoic acid's unique combination of both an amino and cyano group on the aromatic ring provides distinct reactivity patterns and biological properties that are crucial for its applications in pharmaceuticals and materials science .








